1-Chloro-3-(chloromethyl)-2-methylbenzene

Synthetic Chemistry Process Optimization Yield Analysis

1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6), also known as 3-chloro-2-methylbenzyl chloride, is a chlorinated aromatic compound featuring a benzene ring substituted with a chloro group at position 1, a methyl group at position 2, and a chloromethyl group at position 3. This specific substitution pattern distinguishes it from other chloromethylbenzene isomers and imparts unique electronic and steric properties that are exploited in targeted organic syntheses, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C8H8Cl2
Molecular Weight 175.05
CAS No. 55676-89-6
Cat. No. B2946427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(chloromethyl)-2-methylbenzene
CAS55676-89-6
Molecular FormulaC8H8Cl2
Molecular Weight175.05
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)CCl
InChIInChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
InChIKeyHXTMQWIYPHKZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6): Key Procurement Data & Scientific Overview


1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6), also known as 3-chloro-2-methylbenzyl chloride, is a chlorinated aromatic compound featuring a benzene ring substituted with a chloro group at position 1, a methyl group at position 2, and a chloromethyl group at position 3 . This specific substitution pattern distinguishes it from other chloromethylbenzene isomers and imparts unique electronic and steric properties that are exploited in targeted organic syntheses, particularly as a versatile intermediate for pharmaceuticals and agrochemicals .

Why 1-Chloro-3-(chloromethyl)-2-methylbenzene Cannot Be Substituted with Generic Chloromethylbenzene Isomers


The precise arrangement of electron-donating (methyl) and electron-withdrawing (chloro) substituents on the aromatic ring directly modulates the reactivity of the chloromethyl group and the regioselectivity of subsequent reactions . Simple substitution with other isomers, such as 2-chlorobenzyl chloride or 2-methylbenzyl chloride, would result in significantly different electronic environments and steric profiles, potentially leading to altered reaction kinetics, yields, and product selectivity . This structural specificity is critical for applications requiring precise molecular building blocks, making direct analog substitution non-viable in targeted synthetic routes.

Quantitative Differentiation Guide: 1-Chloro-3-(chloromethyl)-2-methylbenzene vs. Structural Analogs


Synthetic Yield Comparison: Direct Synthesis from (3-Chloro-2-methylphenyl)methanol vs. Chloromethylation of o-Xylene

The synthesis of 1-Chloro-3-(chloromethyl)-2-methylbenzene from (3-chloro-2-methylphenyl)methanol using methanesulfonyl chloride and triethylamine in dichloromethane over 3.0 hours achieves a yield of 69% . In contrast, the chloromethylation of o-xylene under standard free-radical conditions (AIBN, 90°C, 4h) yields only 30% of the desired α-chloro-o-xylene (2-methylbenzyl chloride) . This 130% higher yield for the target compound's specific route highlights a significant efficiency advantage in its preparation.

Synthetic Chemistry Process Optimization Yield Analysis

Structural Differentiation: Electronic Profile of 1,2,3-Trisubstituted Benzene Framework

The compound's 1-chloro-2-methyl-3-chloromethyl substitution pattern creates a unique electronic environment. Quantum chemical studies on chlorine, methyl, and chloromethyl substituents demonstrate distinct core-level chemical shifts and inductive effects, which directly influence the reactivity of adjacent functional groups . Compared to simpler analogs like 2-chlorobenzyl chloride (lacking the ortho-methyl group), the target compound exhibits a modulated electron density on the aromatic ring and the benzylic carbon, impacting nucleophilic substitution rates and regioselectivity .

Medicinal Chemistry Structure-Activity Relationship Reaction Selectivity

Procurement Differentiation: Availability of Batch-Specific Analytical Certification

Reputable vendors of 1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6) provide batch-specific analytical certificates including NMR, HPLC, and GC purity reports, with standard purity levels ≥95% . In contrast, procurement of generic chloromethylbenzene isomers often lacks this level of documentation, introducing variability and requiring additional in-house QC validation .

Quality Control Analytical Chemistry Procurement

Best-Fit Applications for 1-Chloro-3-(chloromethyl)-2-methylbenzene Based on Quantitative Differentiation


Synthesis of CCR3 Antagonist Tetrahydroisoquinoline Derivatives

As exemplified in patent EP2143714B1, 1-Chloro-3-(chloromethyl)-2-methylbenzene serves as a key intermediate in the preparation of tetrahydroisoquinoline-based CCR3 antagonists . The specific substitution pattern is essential for the desired binding affinity and selectivity, and the established synthetic route (69% yield) provides a reliable foundation for medicinal chemistry programs .

Agrochemical Intermediate for Pesticide and Herbicide Development

The compound is widely employed as a reactive intermediate in the synthesis of novel agrochemicals, including pesticides and herbicides . Its unique electronic profile, driven by the combined chloro and methyl substituents, allows for selective functionalization that is often unattainable with simpler chloromethylbenzene analogs, enabling the creation of proprietary active ingredients .

Research and Development of Specialty Benzyl Derivatives

Given the availability of batch-specific analytical data and high purity (≥95%), 1-Chloro-3-(chloromethyl)-2-methylbenzene is ideally suited for R&D applications requiring precise stoichiometric control and reproducible outcomes . It serves as a versatile building block for generating benzyl alcohols, benzylamines, and other functionalized aromatic compounds where the 1,2,3-trisubstitution motif is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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